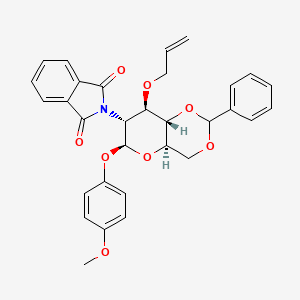
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Descripción general
Descripción
2-Methylthio-5-trifluoromethoxyphenylboronic acid is a boronic acid derivative with the molecular formula C8H11BF3O3S and a molecular weight of 252.0 g/mol . This compound is notable for its unique structural features, which include a trifluoromethoxy group and a methylthio group attached to a phenyl ring. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylboronic acid derivative.
Reaction Conditions: The phenylboronic acid derivative undergoes a series of reactions, including halogenation and substitution reactions, to introduce the trifluoromethoxy and methylthio groups.
Industrial Production: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories under controlled conditions to ensure purity and consistency.
Análisis De Reacciones Químicas
2-Methylthio-5-trifluoromethoxyphenylboronic acid is involved in various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can also occur, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions: Palladium catalysts are commonly used in these reactions, along with bases such as potassium carbonate.
Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable in various chemical syntheses.
Aplicaciones Científicas De Investigación
2-Methylthio-5-trifluoromethoxyphenylboronic acid has several applications in scientific research:
Medicine: While not directly used as a therapeutic agent, it aids in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of 2-Methylthio-5-trifluoromethoxyphenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions:
Molecular Targets: The compound targets palladium catalysts, facilitating the formation of carbon-carbon bonds.
Pathways Involved: The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of biaryl compounds.
Comparación Con Compuestos Similares
2-Methylthio-5-trifluoromethoxyphenylboronic acid can be compared with other boronic acid derivatives:
Propiedades
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFVCYILRFDPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660310 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-11-8 | |
| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid](/img/structure/B1417905.png)
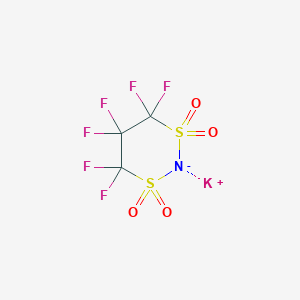
![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)

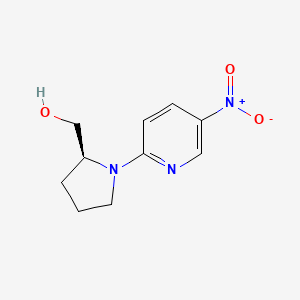

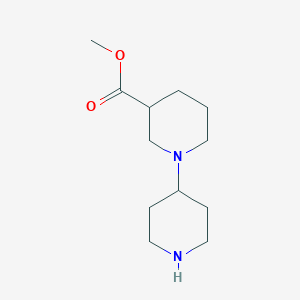

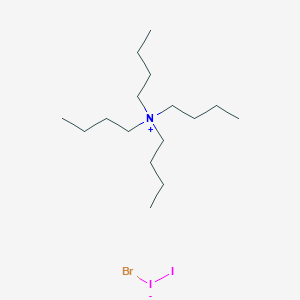
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
